molecular formula C8H15NO4S B2445586 4-(1,1-Dioxidothiomorpholino)butanoic acid CAS No. 933738-42-2

4-(1,1-Dioxidothiomorpholino)butanoic acid

Cat. No.: B2445586
CAS No.: 933738-42-2
M. Wt: 221.27
InChI Key: BEYUEWPAHJGRIH-UHFFFAOYSA-N
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Description

4-(1,1-Dioxidothiomorpholino)butanoic acid is a chemical compound with the CAS Registry Number 933738-42-2 . It has a molecular formula of C8H15NO4S and a molecular weight of 221.27 g/mol . This molecule features a butanoic acid chain linked to a thiomorpholine ring where the sulfur atom is in a dioxide (sulfone) configuration . The thiomorpholine-dioxide moiety is a structure of interest in medicinal chemistry and drug development. For instance, thiomorpholine derivatives have been identified as key components in the development of potent and selective inhibitors, such as the mTOR kinase inhibitor AZD8055 . In this context, the replacement of a morpholine ring with a thiomorpholine group was a strategic modification that contributed to improved cellular potency in drug candidates . Furthermore, thiomorpholine dioxide derivatives have been utilized in advanced research areas, including as coatings for biomaterials in cell encapsulation devices, highlighting their relevance in biotechnology and therapeutic delivery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(1,1-dioxo-1,4-thiazinan-4-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c10-8(11)2-1-3-9-4-6-14(12,13)7-5-9/h1-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYUEWPAHJGRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Enzymatic Approaches for 4 1,1 Dioxidothiomorpholino Butanoic Acid and Its Analogs

Comprehensive Retrosynthetic Analysis of the 4-(1,1-Dioxidothiomorpholino)butanoic Acid Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic route.

The retrosynthetic disconnection of this compound reveals several key precursors and intermediates. The primary disconnection breaks the bond between the nitrogen atom of the thiomorpholine (B91149) ring and the butanoic acid side chain. This approach identifies thiomorpholine 1,1-dioxide and a four-carbon electrophile, such as an alkyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate), as the principal synthetic intermediates.

Further deconstruction of the thiomorpholine 1,1-dioxide ring points to thiomorpholine as its immediate precursor. Thiomorpholine itself can be synthesized from various starting materials, with common precursors being diethanolamine (B148213) or cysteamine, which undergo cyclization reactions. jchemrev.comacs.org The oxidation of the sulfur atom in thiomorpholine is a critical step to form the sulfone group (1,1-dioxide).

Table 1: Key Synthetic Intermediates and Their Roles

Intermediate/PrecursorChemical StructureRole in Synthesis
Thiomorpholine 1,1-DioxideC₄H₉NO₂SNucleophilic core structure that reacts with the butanoic acid side chain. nih.gov
Ethyl 4-bromobutanoateC₆H₁₁BrO₂Electrophilic four-carbon building block that alkylates the ring nitrogen.
ThiomorpholineC₄H₉NSPrecursor to thiomorpholine 1,1-dioxide; undergoes oxidation. jchemrev.com
DiethanolamineC₄H₁₁NO₂A common starting material for the synthesis of the morpholine (B109124)/thiomorpholine ring system. jchemrev.com

The primary strategic disconnection in the retrosynthesis of the target molecule is the C-N bond linking the butanoic acid moiety to the thiomorpholine ring. This disconnection is based on a standard nucleophilic substitution reaction, where the secondary amine of the thiomorpholine 1,1-dioxide acts as the nucleophile.

Another key strategic consideration is the S=O bonds of the sulfone group. This suggests a functional group interconversion (FGI) from a sulfide (B99878) to a sulfone via an oxidation reaction. This oxidation can be performed either on the thiomorpholine precursor before N-alkylation or on an N-substituted thiomorpholine intermediate.

Finally, the carboxylic acid group of the butanoic acid side chain suggests a final FGI step. The synthesis is often more conveniently carried out using an ester derivative (e.g., ethyl butanoate) to protect the carboxylic acid. The final step in the synthesis would therefore be the hydrolysis of the ester to yield the desired carboxylic acid. researchgate.net

Development and Optimization of Synthetic Pathways to this compound

Based on the retrosynthetic analysis, a forward synthesis can be designed and optimized. This involves constructing the core heterocyclic ring, introducing the side chain, and performing necessary functional group manipulations.

A plausible multi-step synthesis for this compound is outlined below. This protocol begins with the formation of the core thiomorpholine ring, followed by oxidation and subsequent alkylation.

Scheme 1: Proposed Synthetic Pathway

Synthesis of Thiomorpholine: Thiomorpholine can be prepared via several established methods, such as the reaction of diethanolamine with a sulfur source like sodium sulfide. jchemrev.com

Oxidation to Thiomorpholine 1,1-Dioxide: The synthesized thiomorpholine is then oxidized. A common method involves using an oxidizing agent like hydrogen peroxide in a suitable solvent. This step is crucial for forming the stable sulfone group.

N-Alkylation: Thiomorpholine 1,1-dioxide is reacted with an alkyl 4-halobutanoate, such as ethyl 4-bromobutanoate, in the presence of a base. This nucleophilic substitution reaction forms the C-N bond and attaches the butanoic acid side chain (in its ester form).

Ester Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) in an alcohol/water mixture) followed by acidification to yield the final product, this compound. researchgate.net

A similar multi-step approach has been described for the synthesis of other thiomorpholine derivatives, where the core heterocycle is first formed and then functionalized. fortunejournals.com

The efficiency of the synthetic pathway is highly dependent on the choice of catalysts, solvents, and reaction conditions.

Catalyst Selection: While the N-alkylation step is often base-promoted rather than truly catalytic, the synthesis of the thiomorpholine ring itself can be catalyzed. For instance, copper-catalyzed methods have been developed for the synthesis of substituted thiomorpholines, which can expand the scope and efficiency of forming the core structure. ethz.ch For the oxidation step, the choice of oxidizing agent is critical, with options ranging from hydrogen peroxide to meta-chloroperoxybenzoic acid (m-CPBA), depending on the desired selectivity and reaction scale.

Solvent Effects: The polarity of the solvent can significantly influence reaction outcomes, particularly in nucleophilic substitution reactions. elsevierpure.comrsc.org For the N-alkylation of thiomorpholine 1,1-dioxide, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the reaction rate.

Reaction Conditions: Temperature and reaction time must be carefully controlled. The N-alkylation reaction may require heating to proceed at a reasonable rate, while the oxidation step might need to be cooled to control its exothermicity and prevent side reactions.

Table 2: Influence of Reaction Parameters on N-Alkylation of Thiomorpholine 1,1-Dioxide

ParameterConditionExpected OutcomeRationale
Solvent Polar Aprotic (e.g., DMF, Acetonitrile)Higher reaction rateStabilizes the transition state of Sₙ2 reactions. elsevierpure.com
Protic (e.g., Ethanol, Water)Slower reaction rateSolvates the nucleophile, reducing its reactivity.
Base Strong, non-nucleophilic (e.g., K₂CO₃, DBU)Efficient deprotonation, high yieldPrevents competition with the primary nucleophile.
Weaker base (e.g., Et₃N)Slower reaction, may require higher temp.Less efficient deprotonation of the N-H bond.
Temperature Elevated (e.g., 60-80 °C)Increased reaction rateProvides sufficient activation energy for the reaction.
Room TemperatureVery slow or no reactionInsufficient energy to overcome the activation barrier.

Yield Enhancement: The yield of each step can be improved by fine-tuning the stoichiometry of reactants, temperature, and reaction time. nih.govresearchgate.net For example, using a slight excess of the alkylating agent in the N-alkylation step can help drive the reaction to completion, although this may complicate purification. Continuous flow chemistry presents a modern approach to optimization, allowing for precise control over reaction parameters and potentially leading to higher yields and safer operation. syrris.jp

Purity Enhancement: Purification of intermediates and the final product is critical. After the N-alkylation step, an aqueous workup with extraction is typically used to remove the base and inorganic salts. The final product, being a carboxylic acid, may be purified by recrystallization from a suitable solvent system. High-performance liquid chromatography (HPLC) can be used to assess purity throughout the process. mit.edu Optimization of work-up procedures, such as selecting the appropriate extraction solvents and pH for aqueous washes, is crucial for isolating the product with high purity.

Stereoselective Synthesis of Enantiomeric Forms of this compound

Producing specific enantiomers of a chiral compound is critical in many applications, as different enantiomers can exhibit distinct biological activities. The stereoselective synthesis of this compound can be achieved through several established strategies that ensure high levels of stereochemical control.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a powerful and reliable method for asymmetric synthesis. williams.edu In the context of the target molecule, a chiral auxiliary, such as an Evans oxazolidinone, could be appended to a precursor of the butanoic acid side chain. williams.eduresearchgate.net Subsequent diastereoselective reactions, like alkylation, would install the thiomorpholine dioxide moiety with a specific stereochemistry. williams.edu The auxiliary can then be cleaved under mild conditions to yield the enantiomerically enriched carboxylic acid. williams.edu Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also proven highly effective in stereoselective aldol (B89426) reactions and could be adapted for this purpose. scielo.org.mx

Asymmetric catalysis represents another elegant approach, where a small amount of a chiral catalyst creates a chiral environment to favor the formation of one enantiomer over the other. nih.gov This method is highly efficient and can amplify chirality. williams.edu For the synthesis of chiral butanoic acid derivatives, catalytic enantioselective transformations have been developed that provide excellent control of stereoselectivity. nih.gov For instance, a metal complex with a chiral ligand, such as a BINOL-derived catalyst, could be employed in a key bond-forming step to establish the desired stereocenter. acs.orgmdpi.com Palladium-catalyzed asymmetric reactions have been successfully used to create enantioenriched α-difunctionalized cyclic sulfones, a strategy that could be relevant for synthesizing analogs of the target molecule. acs.orgmdpi.com

Table 1: Examples of Chiral Auxiliaries for Asymmetric Synthesis

Chiral Auxiliary Typical Application Reference
Evans Oxazolidinones Diastereoselective alkylations, aldol reactions wikipedia.orgwilliams.eduresearchgate.net
Camphorsultam Asymmetric Diels-Alder, alkylations, aldol reactions wikipedia.org
Pseudoephedrine Asymmetric alkylation of enolates wikipedia.org
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) Asymmetric α-alkylation of ketones and aldehydes wikipedia.org
Thiazolidinethiones Stereoselective acetate (B1210297) aldol reactions scielo.org.mx

The design of a synthetic route with inherent diastereoselectivity or enantioselectivity is fundamental to modern organic chemistry. ua.es Diastereoselective reactions are particularly powerful as they can establish multiple contiguous stereocenters in a single step with high precision. researchgate.net For a molecule like this compound, if a stereocenter already exists within one of the synthetic precursors, it can direct the stereochemical outcome of subsequent transformations. This substrate-controlled approach is a common strategy in natural product synthesis. mdpi.com

Alternatively, catalyst-controlled enantioselective reactions can be designed. For example, the asymmetric Michael addition of a nucleophile to an unsaturated precursor, catalyzed by a chiral organocatalyst or metal complex, could be envisioned to construct the butanoic acid side chain with high enantiopurity. mdpi.com The development of catalytic asymmetric methods for synthesizing chiral γ-lactones and other substituted carboxylic acid derivatives has been an intense area of research, providing a toolbox of reactions that could be adapted. nih.govresearchgate.net The success of these approaches relies on the careful selection of catalysts, ligands, and reaction conditions to maximize both yield and stereoselectivity. acs.orgmdpi.com

When a stereoselective synthesis is not feasible or when a racemic mixture is produced, resolution techniques can be employed to separate the enantiomers.

Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent). This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. google.com Once separated, the addition of an achiral acid liberates the individual enantiomers of the carboxylic acid.

Chromatographic Resolution: Chiral high-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. nih.govmdpi.com The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. nih.govresearchgate.net This method is widely used for obtaining enantiomerically pure compounds for analysis and further use. mdpi.com

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

Resolving Agent Class Example Compound
Chiral Amines (R)-(+)-α-Methylbenzylamine
(1R,2R)-(-)-Pseudoephedrine
Cinchona Alkaloids (e.g., Quinine, Cinchonidine)
Chiral Amino Alcohols (S)-(+)-2-Amino-1-butanol

Chemical Derivatization Strategies for Structural Exploration and Functionalization

Derivatization of the core structure of this compound is essential for exploring its structure-activity relationships and developing analogs with modified properties. Modifications can be targeted at the butanoic acid carboxyl group or the cyclic sulfone ring system.

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, most commonly esters and amides.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis (e.g., sulfuric acid, p-toluenesulfonic acid). masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org This is an equilibrium-driven reaction, and the formation of the ester is favored by using the alcohol as the solvent or by removing the water that is formed. masterorganicchemistry.comorganic-chemistry.org This method allows for the synthesis of a wide array of esters by simply varying the alcohol used. quora.com

Amidation: Amides are generally formed by reacting the carboxylic acid with an amine. Because this reaction is often slow, coupling agents such as carbodiimides (e.g., EDC) are frequently used to activate the carboxylic acid. researchgate.net Alternatively, direct amidation can be achieved at higher temperatures, sometimes with catalysts like titanium or zirconium salts, which facilitate the dehydration process. researchgate.net This approach enables the synthesis of a diverse library of amide derivatives.

Table 3: Example Derivatization Reactions of the Carboxyl Group

Reaction Type Reagents Product Functional Group
Fischer Esterification Methanol (B129727), H₂SO₄ (cat.) Methyl Ester
Amidation Benzylamine, EDC N-Benzyl Amide
Esterification Ethanol, TsOH (cat.) Ethyl Ester
Direct Amidation Aniline, TiF₄ (cat.), heat Anilide (N-Phenyl Amide)

The 1,1-dioxidothiomorpholino (thiomorpholine S,S-dioxide) ring is a robust heterocyclic system. jchemrev.comjchemrev.com Functionalization of this ring can provide access to novel analogs. The presence of the sulfone group significantly influences the reactivity of the ring. The protons on the carbon atoms alpha (adjacent) to the sulfone group are acidic and can be removed by a strong base. acs.org The resulting carbanion can then react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for the introduction of substituents at these positions. acs.org Palladium-catalyzed reactions have also been developed for the α-functionalization of cyclic sulfones, providing a modern synthetic tool for modification. mdpi.com The nitrogen atom of the thiomorpholine ring is a tertiary amine, and its reactivity is primarily limited to quaternization, although this is generally less common for synthetic diversification compared to C-H functionalization. Various synthetic routes to the thiomorpholine ring itself allow for the incorporation of substituents prior to its formation, offering another avenue for creating diverse analogs. nih.govchemrxiv.orgresearchgate.net

Synthesis of Conjugates and Pro-moieties for Targeted Research

The strategic modification of the carboxylic acid moiety of this compound is a key approach in medicinal chemistry to develop targeted therapeutic agents and to enhance the pharmacokinetic profile of the parent compound. This is achieved through the synthesis of conjugates, where the molecule is linked to a targeting group, and pro-moieties, which are designed to release the active drug under specific physiological conditions.

The primary functional group that allows for these modifications is the terminal carboxylic acid. This group can be activated to react with nucleophiles such as amines and alcohols, forming stable amide or ester linkages, respectively. The general strategies for the synthesis of conjugates and pro-moieties of this compound are outlined below.

Synthesis of Conjugates

Conjugation strategies for this compound typically involve the formation of an amide bond between its carboxylic acid and an amino group on a targeting ligand. This process generally requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack.

One of the most common methods for activating the carboxylic acid is through the use of carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgchemistrysteps.comthermofisher.com This intermediate can then react with a primary amine on a targeting molecule to form a stable amide bond. To improve the efficiency of the reaction and to minimize side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added. thermofisher.comnih.govrsc.org The addition of NHS forms a more stable amine-reactive NHS ester, which can then be isolated or reacted in situ with the amine-containing targeting moiety. nih.govthieme-connect.comtandfonline.com

The general scheme for the synthesis of conjugates of this compound is depicted in the table below.

Table 1: General Reaction Scheme for the Synthesis of Conjugates via Carbodiimide Coupling

StepReactantsReagentsIntermediate/Product
1. Activation This compoundEDC or DCC, NHS or Sulfo-NHSThis compound-NHS ester
2. Conjugation This compound-NHS ester, Targeting Moiety-NH₂-Conjugate

Alternative methods for the synthesis of activated esters, such as the use of triphosgene (B27547) or a combination of triphenylphosphine (B44618) and iodine, have also been developed and can be applied to this compound. tandfonline.comorganic-chemistry.orgacs.org

Synthesis of Pro-moieties

The synthesis of pro-moieties for this compound primarily focuses on the esterification of the carboxylic acid group. nih.govresearchgate.net Ester prodrugs are a common strategy to mask the polar carboxylic acid, thereby increasing lipophilicity and enhancing the ability of the drug to cross cell membranes. uobabylon.edu.iqmdpi.com Once inside the body, these ester pro-moieties are designed to be cleaved by endogenous esterases, releasing the active this compound. researchgate.netuobabylon.edu.iq

The synthesis of these ester pro-moieties can be achieved through several standard esterification methods. A common approach is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester.

Table 2: General Reaction Scheme for the Synthesis of Ester Pro-moieties

MethodReactantsReagents/ConditionsProduct
Fischer Esterification This compound, Alcohol (R-OH)Acid catalyst (e.g., H₂SO₄), Heat4-(1,1-Dioxidothiomorpholino)butanoate ester
Acyl Chloride Formation and Esterification 1. This compound 2. Resulting Acyl Chloride, Alcohol (R-OH)1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 2. Base (e.g., Pyridine)4-(1,1-Dioxidothiomorpholino)butanoate ester

These synthetic strategies provide a versatile platform for the development of conjugates and pro-moieties of this compound, enabling the targeted delivery and improved therapeutic potential of this compound.

Advanced Spectroscopic and Structural Characterization of 4 1,1 Dioxidothiomorpholino Butanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy provides an unparalleled, non-destructive insight into the molecular framework, allowing for the precise mapping of atomic connectivity and spatial relationships.

One-dimensional NMR serves as the initial and primary tool for structural verification, offering detailed information about the chemical environment of each hydrogen and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(1,1-dioxidothiomorpholino)butanoic acid is expected to show distinct signals corresponding to the protons on the thiomorpholine (B91149) 1,1-dioxide ring and the butanoic acid chain. The protons on the carbons adjacent to the electron-withdrawing sulfone group (H2'/H6') and the nitrogen atom (H3'/H5') on the heterocyclic ring will appear downfield compared to a standard alkane. researchgate.netchemicalbook.com Similarly, the protons on the butanoic acid chain will exhibit chemical shifts influenced by their proximity to the nitrogen atom and the terminal carboxylic acid group. The methylene (B1212753) protons alpha to the carboxyl group (H2) are expected to be the most deshielded within the chain. docbrown.inforesearchgate.net The acidic proton of the carboxyl group itself would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. pressbooks.pub

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing a unique signal for each chemically non-equivalent carbon atom. compoundchem.comoregonstate.edu The carbonyl carbon (C1) of the carboxylic acid will have the largest chemical shift, typically in the range of 170-185 ppm. pressbooks.pubdocbrown.infodocbrown.info The carbons of the thiomorpholine 1,1-dioxide ring will be deshielded by the adjacent heteroatoms, with those flanking the sulfone group (C2'/C6') appearing further downfield than those adjacent to the nitrogen (C3'/C5'). chemicalbook.com The chemical shifts of the butanoic acid chain carbons will decrease progressively with increasing distance from the electron-withdrawing carboxyl group. docbrown.infobmrb.io

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~175
2~2.4 (t)~35
3~1.9 (quint)~22
4~2.6 (t)~52
2', 6'~3.2 (t)~50
3', 5'~3.0 (t)~54
-COOH~11-12 (br s)-

Note: Predicted values are estimates based on analogous structures. Actual shifts may vary depending on solvent and experimental conditions. Multiplicity: s = singlet, t = triplet, quint = quintet, br = broad.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting H2 with H3, and H3 with H4, confirming the integrity of the butanoic acid spin system. It would also show a correlation between the protons at the 2'/6' positions and the 3'/5' positions of the thiomorpholine ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum by linking it to an already assigned proton signal from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). The key correlation in the HMBC spectrum would be a cross-peak between the protons at C4 of the butanoic acid chain and the carbons at C3'/C5' of the thiomorpholine ring. This observation provides definitive proof of the connectivity between the butanoic acid substituent and the nitrogen atom of the heterocyclic ring. Other important correlations would include the protons at H2 coupling to the carbonyl carbon C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this molecule, NOESY can confirm the chair conformation of the thiomorpholine 1,1-dioxide ring by showing correlations between axial and equatorial protons on adjacent carbons.

The thiomorpholine 1,1-dioxide ring is not planar and is expected to exist predominantly in a chair conformation. Like cyclohexane, this ring can undergo a conformational change known as ring inversion. Variable Temperature (VT) NMR is the ideal technique to study this dynamic process. rsc.org

At room temperature, if the ring inversion is fast on the NMR timescale, the signals for the axial and equatorial protons at a given position (e.g., C2' and C6') may appear as a single, time-averaged signal. As the temperature is lowered, the rate of inversion slows down. Eventually, the temperature will drop below the coalescence point, where the single averaged peak broadens and then resolves into two separate signals for the distinct axial and equatorial environments. By analyzing the spectra at different temperatures, it is possible to calculate the activation free energy (ΔG‡) for the ring inversion process. The presence of the bulky sulfone group is expected to create a higher energy barrier for inversion compared to unsubstituted thiomorpholine, making this dynamic process potentially observable by VT-NMR. chemrxiv.org

Comprehensive Mass Spectrometry (MS) Analysis for Molecular Information

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and, by extension, its elemental composition and structural features through fragmentation analysis.

ESI and APCI are soft ionization techniques that are well-suited for analyzing polar molecules like this compound, as they typically generate an intact protonated molecular ion [M+H]⁺.

ESI-MS: In positive ion mode ESI, the molecule would readily accept a proton, primarily at the basic nitrogen atom, to form the [M+H]⁺ ion. Tandem MS (MS/MS) experiments on this precursor ion would induce fragmentation. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the characteristic neutral loss of sulfur dioxide (SO₂; 64 Da). nih.govresearchgate.netresearchgate.net Additional fragmentation would be expected along the butanoic acid chain, such as the loss of water (H₂O; 18 Da) and carbon dioxide (CO₂; 44 Da) from the carboxylic acid moiety. cam.ac.uk

APCI-MS: APCI is also effective for analyzing moderately polar compounds and often produces a strong [M+H]⁺ signal. nih.gov In negative ion mode, APCI would likely generate the deprotonated molecule [M-H]⁻ by loss of the acidic carboxylic proton. researchgate.net Fragmentation of this anion could proceed via decarboxylation (loss of CO₂). nih.gov

IonPredicted m/zPossible Origin
[M+H]⁺222.08Protonated molecular ion
[M-H]⁻220.07Deprotonated molecular ion
[M+H - H₂O]⁺204.07Loss of water from carboxyl group
[M+H - CO₂]⁺178.10Loss of carbon dioxide from carboxyl group
[M+H - SO₂]⁺158.11Loss of sulfur dioxide
[C₄H₈NO₂S]⁺134.03Cleavage of butanoic acid chain (loss of C₄H₇O₂)
[C₄H₉N-CH₂CH₂COOH]⁺116.07Cleavage of S-C bond

While nominal mass spectrometry provides integer masses, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of a molecule's elemental composition. youtube.comnih.gov

The molecular formula for this compound is C₈H₁₅NO₄S. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915, ³²S = 31.972071), the theoretical monoisotopic mass of the neutral molecule can be calculated with high precision. missouri.edusisweb.com

Calculated Monoisotopic Mass for C₈H₁₅NO₄S: 221.0722 Da

An experimental HRMS measurement of the [M+H]⁺ ion at m/z 222.0795 would confirm the elemental formula C₈H₁₅NO₄S, effectively ruling out other possible formulas that might have the same nominal mass. This confirmation is a critical step in the definitive structural characterization of the compound. rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Upon ionization, typically forming the protonated molecule [M+H]⁺, the ion is subjected to collision-induced dissociation (CID). The fragmentation is expected to initiate at the most labile sites. Key predictable fragmentation pathways include:

Loss of Water and CO: The carboxylic acid group can readily lose a molecule of water (H₂O, 18 Da) followed by carbon monoxide (CO, 28 Da).

Decarboxylation: A common pathway for carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da). nih.gov

McLafferty Rearrangement: A characteristic fragmentation for carboxylic acids, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leads to the cleavage of the Cα-Cβ bond. This would result in a characteristic neutral loss and the formation of a charged enol. For the butanoic acid side chain, this can lead to a prominent ion at m/z 60. docbrown.info

Ring Cleavage: The thiomorpholine-1,1-dioxide ring can undergo fragmentation. A primary pathway would be the loss of sulfur dioxide (SO₂, 64 Da). Other pathways could involve the cleavage of the C-N or C-S bonds within the heterocyclic ring, leading to various smaller charged fragments.

These pathways allow for the systematic elucidation of the molecule's structure by correlating the observed fragment masses with the masses of the predicted structural components.

Table 1: Predicted MS/MS Fragmentation Ions for this compound ([C₈H₁₅NO₄S], Molecular Weight: 221.27 g/mol )

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Formula of Neutral Loss Description
222.08 ([M+H]⁺) 204.07 18.01 H₂O Loss of water from the carboxylic acid group.
222.08 ([M+H]⁺) 178.07 44.01 CO₂ Decarboxylation of the butanoic acid side chain.
222.08 ([M+H]⁺) 158.04 64.04 SO₂ Cleavage and loss of sulfur dioxide from the ring.
222.08 ([M+H]⁺) 136.08 86.00 C₄H₆O₂ Alpha-cleavage of the butanoic acid chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Identification of Key Functional Group Signatures

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. nih.gov For this compound, the spectra would be dominated by characteristic vibrations from the sulfone (SO₂), carboxylic acid (COOH), and the heterocyclic ring structure.

The most distinct features in the IR spectrum arise from the polar bonds. The sulfone group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch (ν_as(SO₂)) typically found in the 1280-1350 cm⁻¹ region and a symmetric stretch (ν_s(SO₂)) in the 1120-1160 cm⁻¹ range. The carboxylic acid group is identified by a very strong and sharp carbonyl (C=O) stretching band, typically between 1710 and 1760 cm⁻¹ for a saturated acid. docbrown.info Furthermore, the hydroxyl (O-H) stretch of the carboxylic acid produces a very broad and intense absorption band in the 3300-2500 cm⁻¹ region, which is a hallmark of hydrogen-bonded carboxylic acid dimers. docbrown.infonist.gov Aliphatic C-H stretching vibrations from the methylene groups in the ring and side chain are expected in the 2850-2960 cm⁻¹ region.

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. irdg.org The S=O symmetric stretch would likely be strong in the Raman spectrum. The C-S and C-C backbone vibrations would also be more prominent, providing information about the skeletal structure of the molecule.

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibration Mode Typical Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Carboxylic Acid O-H stretch (H-bonded) 3300 - 2500 Strong, Very Broad Weak
Alkyl Chains C-H stretch 2960 - 2850 Medium to Strong Strong
Carboxylic Acid C=O stretch 1760 - 1710 Very Strong Medium
Alkyl Chains CH₂ bend (scissoring) ~1465 Medium Medium
Sulfone S=O asymmetric stretch 1350 - 1280 Very Strong Medium
Carboxylic Acid C-O stretch / O-H bend 1320 - 1210 Strong Weak
Sulfone S=O symmetric stretch 1160 - 1120 Very Strong Strong
Heterocycle C-N stretch 1250 - 1020 Medium Medium

Conformational Fingerprinting and Hydrogen Bonding Analysis

The vibrational spectra are highly sensitive to the molecule's conformation and intermolecular interactions, particularly hydrogen bonding. The most significant indicator of hydrogen bonding in this compound is the aforementioned broad O-H stretching band in the IR spectrum. docbrown.info In the solid state or in concentrated solution, carboxylic acids typically form centrosymmetric dimers through strong O-H···O=C hydrogen bonds. This interaction weakens the O-H bond, causing a significant red-shift and broadening of its stretching frequency from the sharp band of a free O-H (~3500 cm⁻¹) to the wide absorption band observed between 3300 and 2500 cm⁻¹. mdpi.com

The precise position and shape of the C=O stretching band also provide information. Hydrogen bonding slightly lowers the C=O frequency compared to a non-hydrogen-bonded carbonyl. The presence of a single, well-defined C=O band often suggests a consistent hydrogen-bonding environment, such as the common dimer structure.

Conformational details of the thiomorpholine dioxide ring, which is expected to adopt a stable chair conformation, can be inferred from the fingerprint region of the spectra (<1500 cm⁻¹). docbrown.infomdpi.com Specific C-H bending, twisting, and rocking modes, along with the skeletal vibrations of the ring, are unique to a particular conformation. While detailed assignment requires computational support, variations in this region between different solid forms (polymorphs) would indicate different molecular conformations or packing arrangements.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous data on bond lengths, angles, and intermolecular interactions. nih.gov

Crystal Growth Conditions and Quality Assessment

Obtaining high-quality single crystals suitable for SCXRD is a critical first step. For a compound like this compound, which is a polar organic molecule, suitable crystals would likely be grown from solution. A common and effective method is slow evaporation, where a saturated solution of the compound is left undisturbed, allowing the solvent to evaporate over days or weeks, leading to the gradual formation of large, well-ordered crystals. mdpi.com The choice of solvent is crucial; solvents such as ethanol, methanol (B129727), ethyl acetate (B1210297), or mixtures containing water would be primary candidates. Another technique is slow cooling, where a saturated solution at an elevated temperature is gradually cooled, reducing the solubility of the compound and inducing crystallization.

Quality assessment of the grown crystals begins with visual inspection under a microscope to select a crystal with smooth faces, sharp edges, and no visible cracks or defects. The final assessment is performed on the diffractometer, where the quality of the diffraction pattern (i.e., the sharpness and symmetry of the diffraction spots) confirms the crystal's suitability for a full structural determination. mdpi.com

Determination of Bond Lengths, Bond Angles, and Torsion Angles

While a specific crystal structure for this compound has not been reported, the expected geometric parameters can be reliably predicted from crystallographic data of analogous structures, such as other thiomorpholine derivatives and butanoic acid derivatives. mdpi.commdpi.commdpi.com

The thiomorpholine-1,1-dioxide ring is expected to adopt a stable chair conformation. mdpi.com The C-S-C bond angle within the sulfone group is typically smaller than the ideal tetrahedral angle of 109.5°, often found to be around 100-105°. mdpi.com The S=O bond lengths are expected to be approximately 1.44-1.46 Å. The carboxylic acid group should be essentially planar. As observed in related structures, the C=O double bond (typically ~1.22 Å) is significantly shorter than the C-O single bond (~1.30 Å). mdpi.commdpi.com The butanoic acid side chain would likely adopt an extended, all-trans conformation to minimize steric hindrance, though some conformational flexibility is possible. mdpi.com The analysis of torsion angles would definitively describe the conformation of the ring and the orientation of the butanoic acid substituent relative to the ring.

Table 3: Expected Molecular Geometry Parameters from X-ray Crystallography

Parameter Atoms Involved Expected Value Reference Analog
Bond Length (Å)
Sulfone S=O 1.44 - 1.46 Å General Sulfones
Sulfide (B99878) C-S 1.78 - 1.82 Å Thiomorpholine Derivatives mdpi.com
Amine C-N 1.46 - 1.49 Å Thiomorpholine Derivatives mdpi.com
Carboxyl C=O 1.21 - 1.23 Å Carboxylic Acid Derivatives mdpi.commdpi.com
Carboxyl C-O 1.29 - 1.31 Å Carboxylic Acid Derivatives mdpi.commdpi.com
Bond Angle (°)
Sulfone O=S=O 117 - 120° General Sulfones
Sulfide C-S-C 100 - 105° Thiomorpholine Derivatives mdpi.com
Carboxyl O=C-O ~123° Carboxylic Acid Derivatives
Carboxyl C-C=O ~120° Carboxylic Acid Derivatives
Torsion Angle (°)
Ring Conformation C-N-C-C ~ ±60° Chair Conformation mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional architecture of this compound in the solid state is dictated by a network of intermolecular interactions, with hydrogen bonding playing a primary role. While specific crystallographic data for the title compound is not available, its molecular structure, featuring a carboxylic acid donor group and multiple acceptor sites (sulfone oxygens, carboxyl oxygen, and tertiary amine nitrogen), allows for a predictive analysis based on well-understood principles of supramolecular chemistry and data from analogous structures. mdpi.commdpi.com

The most significant and predictable interaction is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. mdpi.com This common supramolecular synthon, denoted as an R²₂ (8) ring motif, involves the hydroxyl proton of one molecule bonding to the carbonyl oxygen of the second, and vice versa. This robust interaction is a defining feature in the crystal structures of nearly all carboxylic acids. mdpi.com

Beyond this primary dimer formation, the crystal packing is further stabilized by a variety of weaker hydrogen bonds. The two oxygen atoms of the sulfone group are potent hydrogen bond acceptors, as is the tertiary amine of the thiomorpholine ring. It is anticipated that these sites will engage in C—H···O and C—H···N interactions with the methylene groups of the butanoic acid chain and the thiomorpholine ring from neighboring molecules. These interactions, though weaker than the principal O—H···O bonds, are numerous and collectively contribute to the formation of a densely packed and stable three-dimensional lattice. mdpi.com In related structures, these types of interactions link the primary dimers into extended supramolecular tapes or sheets. mdpi.com

The thiomorpholine ring is expected to adopt a stable chair conformation to minimize steric strain. The packing of these units will be arranged to maximize the efficiency of the hydrogen bonding network.

Table 1: Representative Hydrogen Bond Geometries in Carboxylic Acid Derivatives Data is illustrative and based on analogous structures reported in the literature. mdpi.com

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)
O-H···O=C0.841.842.651169
C-H···O=S0.972.403.350165
C-H···N0.982.553.500160

Computational Chemistry and Theoretical Modeling of 4 1,1 Dioxidothiomorpholino Butanoic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are essential for understanding the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics. These calculations provide detailed information about the electronic distribution and energy levels within 4-(1,1-dioxidothiomorpholino)butanoic acid.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. biointerfaceresearch.comresearchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31+G(d), can be utilized to determine its optimized geometry and various electronic properties. biointerfaceresearch.com

Reactivity descriptors derived from DFT calculations help in predicting the chemical behavior of the molecule. These descriptors include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), which provide insights into the molecule's stability and reactivity. nih.govmdpi.com The distribution of electron density, calculated through DFT, can reveal the most probable sites for electrophilic and nucleophilic attack. mdpi.com

Table 1: Calculated Quantum Chemical Parameters

Parameter Value
Chemical Hardness (η) Value
Chemical Potential (μ) Value
Electrophilicity Index (ω) Value
Chemical Softness (S) Value

(Note: The values in this table are illustrative and would be determined from specific DFT calculations.)

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a high level of theoretical accuracy for calculating the energy and geometry of molecules. mdpi.com These methods are computationally more intensive than DFT but can provide benchmark-quality results for the structural parameters of this compound, such as bond lengths and angles. materialsciencejournal.org Comparing results from different levels of theory can provide a comprehensive understanding of the molecule's conformational preferences and energetics. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.govyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the oxygen atoms of the sulfone group and the carboxylic acid, indicating these are the primary sites for donating electrons in a reaction. Conversely, the LUMO would be distributed over areas that can accept electrons. The analysis of these frontier molecular orbitals provides insight into the molecule's charge transfer interactions. materialsciencejournal.org

Table 2: Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO Value
LUMO Value
HOMO-LUMO Gap (ΔE) Value

(Note: The values in this table are illustrative and would be determined from specific quantum mechanical calculations.)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map of this compound would illustrate the regions of negative potential, likely around the electronegative oxygen atoms of the sulfone and carboxyl groups, which are susceptible to electrophilic attack. Regions of positive potential would be found around the hydrogen atoms. nih.gov

Natural Bond Orbital (NBO) analysis can also be performed to gain a deeper understanding of charge distribution, intramolecular interactions, and hyperconjugative effects within the molecule. researchgate.net

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics are used to study the conformational flexibility and dynamics of larger molecules over time.

Conformational analysis of this compound can be performed using molecular mechanics force fields to identify stable conformers and their relative energies. mdpi.com This analysis is crucial as the molecule's conformation can significantly influence its biological activity and physical properties. The process involves systematically rotating the rotatable bonds and calculating the potential energy of each conformation. The lowest energy conformations represent the most stable structures of the molecule. mdpi.com These simulations can help in understanding the flexibility of the butanoic acid chain and the orientation of the thiomorpholino-1,1-dioxide ring.

Exploration of Dynamic Behavior in Different Solvents and Environments

The dynamic behavior of this compound in various solvent environments can be extensively studied using molecular dynamics (MD) simulations. nih.govmdpi.com These simulations provide insights into the conformational flexibility, solvation, and intermolecular interactions of the molecule over time, which are crucial for understanding its pharmacokinetic and pharmacodynamic profiles.

An MD simulation would typically model the compound in a solvent box (e.g., water, dimethyl sulfoxide (B87167) [DMSO], or a lipid bilayer mimic) under defined temperature and pressure conditions. The thiomorpholine (B91149) 1,1-dioxide ring is expected to adopt a stable chair conformation, similar to other thiomorpholine derivatives. mdpi.com However, the butanoic acid side chain possesses significant conformational freedom due to its rotatable bonds. Simulations can track the torsion angles of this chain to identify preferred conformations and the energy barriers between them.

In a polar protic solvent like water, the sulfone group's oxygen atoms and the carboxylic acid group would act as strong hydrogen bond acceptors, while the carboxylic acid's hydroxyl group would be a hydrogen bond donor. MD simulations can quantify the number and lifetime of these hydrogen bonds, revealing a stable solvation shell around the polar moieties of the molecule. nih.gov In a polar aprotic solvent such as DMSO, different solvation patterns would emerge, influencing the molecule's conformational preferences. By analyzing the radial distribution functions, MD simulations can detail the precise arrangement of solvent molecules around the solute. mdpi.com This information is vital for predicting solubility and membrane permeability. nih.gov

Table 1: Representative Parameters for a Molecular Dynamics Simulation Study
ParameterTypical Value/Method
Force FieldGAFF (General Amber Force Field) / OPLS-AA
Solvent ModelTIP3P (for water), Explicit DMSO
System Size~10,000-50,000 atoms (1 molecule in solvent box)
Temperature300 K (Nose-Hoover thermostat)
Pressure1 atm (Parrinello-Rahman barostat)
Simulation Time50-200 ns
EnsembleNPT (Isothermal-isobaric)

Simulation of Ligand-Protein Interactions (Hypothetical Binding Models)

To investigate how this compound might interact with a biological target, molecular docking and subsequent MD simulations can be employed to generate hypothetical binding models. nih.govmdpi.com Given the structural motifs of the compound—a carboxylic acid and a hydrogen-bond-accepting sulfone group—a plausible hypothetical target could be an enzyme or receptor with a binding pocket that accommodates anionic groups and features hydrogen bond donors, such as an arginine or lysine (B10760008) residue. biointerfaceresearch.com

Molecular docking simulations would be used to predict the most favorable binding pose of the ligand within the protein's active site. researchgate.net These computational techniques score different conformations based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. A likely hypothetical binding model would involve the negatively charged carboxylate group of the butanoic acid chain forming a strong salt bridge with a positively charged amino acid residue (e.g., Arg, Lys) in the binding pocket. biointerfaceresearch.com

Furthermore, the two oxygen atoms of the sulfone group are potent hydrogen bond acceptors and could form key hydrogen bonds with backbone amide protons or side chains of residues like asparagine or glutamine. nih.gov The thiomorpholine ring itself could engage in hydrophobic interactions with nonpolar residues such as valine, leucine, or isoleucine. An MD simulation of the protein-ligand complex, starting from the docked pose, would then be used to assess the stability of these interactions over time and to observe any induced-fit conformational changes in the protein or ligand. nih.gov

Table 2: Hypothetical Ligand-Protein Interactions for this compound
Molecular MoietyPotential Interacting Residue(s)Type of Interaction
Carboxylic Acid (carboxylate)Arginine (Arg), Lysine (Lys)Salt Bridge / Ionic Interaction
Sulfone OxygensAsparagine (Asn), Serine (Ser), Backbone N-HHydrogen Bond
Thiomorpholine RingLeucine (Leu), Valine (Val), Alanine (Ala)Hydrophobic / Van der Waals
Butanoic Acid ChainIsoleucine (Ile), Proline (Pro)Hydrophobic / Van der Waals

Predictive Modeling for Structure-Activity Relationship (SAR) Studies

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target and to guide the design of more potent derivatives. e3s-conferences.orgresearchgate.net

The process begins by generating a dataset of molecules with experimentally determined biological activities (e.g., IC50 values). For each molecule, a set of numerical descriptors is calculated, which quantify various aspects of its physicochemical properties. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.gov

Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that best correlates the descriptors with the observed activity. pharmacophorejournal.com For derivatives of this compound, key descriptors might include the topological polar surface area (TPSA), influenced by the sulfone and carboxyl groups, and hydrophobicity (LogP), which could be modified by substituents on the thiomorpholine ring. A statistically robust QSAR model, validated internally (e.g., via cross-validation) and externally with a test set of compounds, can reliably predict the activity of newly designed molecules. researchgate.net

Table 3: Example of a Hypothetical QSAR Model and its Statistical Validation
ParameterDescription/Value
Hypothetical EquationpIC50 = 0.5 * LogP - 0.02 * TPSA + 1.2 * (Dipole_Z) + C
Correlation Coefficient (R²)> 0.7 (indicates good fit)
Cross-validated R² (Q²)> 0.5 (indicates good internal predictivity)
External Validation (Pred_R²)> 0.6 (indicates good external predictivity)
Number of Compounds (n)Typically > 20 for a reliable model

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. nih.gov A pharmacophore model for this compound and its analogs can be generated and used as a 3D query for virtual screening of large chemical databases to discover novel, structurally diverse compounds with potential activity. biointerfaceresearch.comnih.gov

Based on the structure of the title compound, a hypothetical pharmacophore model would likely consist of several key features:

One Negative Ionizable (NI) feature, representing the deprotonated carboxylic acid group.

Two Hydrogen Bond Acceptor (HBA) features, corresponding to the two sulfone oxygen atoms.

One Hydrogen Bond Donor (HBD) feature from the carboxylic acid proton (in its undissociated state).

One or more Hydrophobic (H) features, representing the aliphatic thiomorpholine ring. nih.gov

This pharmacophore model can be generated based on a single active ligand (ligand-based) or from the ligand's binding pose within a protein active site (structure-based). mdpi.com Once validated, the model is used to screen databases like ZINC or ChEMBL. frontiersin.org The screening process filters for molecules that can map their chemical features onto the pharmacophore query, significantly narrowing down the number of compounds for experimental testing and increasing the efficiency of the drug discovery process. mdpi.comnih.gov

Table 4: Key Features of a Hypothetical Pharmacophore Model
Pharmacophoric FeatureCorresponding Chemical GroupGeometric Constraints (Example)
Negative Ionizable (NI)Carboxylate (-COO⁻)Located at the terminus of the side chain
Hydrogen Bond Acceptor (HBA_1)Sulfone Oxygen 1Distance to NI: 5.5 - 6.5 Å
Hydrogen Bond Acceptor (HBA_2)Sulfone Oxygen 2Distance to NI: 6.0 - 7.0 Å
Hydrophobic (H)Thiomorpholine ring scaffoldCentroid located ~4 Å from HBA features

In Silico Reactivity Predictions and Mechanistic Insights

In silico methods, particularly those based on Density Functional Theory (DFT), can provide significant insights into the chemical reactivity and potential metabolic fate of this compound. pharmacophorejournal.com These computational analyses help predict sites of reactivity and understand potential reaction mechanisms at an electronic level. researchgate.netnih.gov

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is likely localized around the carboxylate group and potentially the sulfur atom, while the LUMO may be distributed around the butanoic acid backbone.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue) regions. For this compound, the MEP would show strong negative potential around the oxygen atoms of the sulfone and carboxylate groups, marking them as sites for electrophilic attack or coordination with cations. The hydrogen of the carboxylic acid would show a positive potential, indicating its acidity. These predictions can help foresee metabolic transformations, such as phase II conjugation reactions at the carboxylic acid, or identify potential sites for covalent bond formation if the molecule were designed as a covalent inhibitor. nih.gov

Investigation of Biological Mechanisms in Vitro and Cellular Interactions of 4 1,1 Dioxidothiomorpholino Butanoic Acid

Enzyme Modulation Studies (e.g., Histone Deacetylase Inhibition if analogous to butanoic acid)

While butanoic acid itself is a known inhibitor of histone deacetylases (HDACs), no studies have been published to confirm or deny analogous activity for 4-(1,1-Dioxidothiomorpholino)butanoic acid. Research into its potential effects on enzyme activity is required to generate the data for the following subsections.

In Vitro Enzyme Activity Assays and Dose-Response Profiling

There are currently no published reports detailing in vitro activity assays for this compound against any specific enzyme targets. As a result, dose-response profiling has not been established.

Kinetic Characterization of Enzyme-Inhibitor Interactions (Kᵢ, IC₅₀)

Without experimental data from enzyme activity assays, the kinetic parameters of interaction, such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), for this compound are unknown.

Interactive Data Table: Kinetic Parameters (Hypothetical) No data available for this compound.

Target Enzyme IC₅₀ (nM) Kᵢ (nM) Type of Inhibition

Investigation of Specific Isozyme Selectivity

The selectivity profile of this compound against various enzyme isozymes has not been investigated.

Receptor Binding and Functional Assays (e.g., G-protein Coupled Receptor Ligand Activity if analogous to butanoic acid)

Analogous to its parent compound butanoic acid, which can interact with certain G-protein coupled receptors, this compound could theoretically possess receptor ligand activity. However, no empirical data from binding or functional assays are available to support this hypothesis.

Radioligand Displacement Binding Assays on Recombinant Receptors

No studies utilizing radioligand displacement assays to determine the binding affinity of this compound for any recombinant receptors have been found in the scientific literature.

Interactive Data Table: Receptor Binding Affinity (Hypothetical) No data available for this compound.

Receptor Target Radioligand Used Kᵢ (nM)

Cell-Based Reporter Gene Assays for Receptor Activation/Inhibition

There is no published research employing cell-based reporter gene assays to assess the functional activity (i.e., agonist or antagonist effects) of this compound at any receptor.

Characterization of Agonist, Antagonist, or Inverse Agonist Profiles

To determine the functional activity of this compound at specific receptor targets, a series of in vitro functional assays are employed. These assays are designed to characterize whether the compound acts as an agonist, antagonist, or inverse agonist. The choice of receptors for screening is often guided by computational modeling and binding affinity data.

In a hypothetical study, the compound was screened against a panel of G-protein coupled receptors (GPCRs) known to be involved in inflammatory and metabolic signaling pathways. The functional activity was assessed using a cAMP response element (CRE) luciferase reporter assay in HEK293 cells stably expressing the target receptors. The cells were treated with varying concentrations of this compound, and the resulting luminescence, indicative of cAMP modulation, was measured.

For antagonist profiling, cells were co-incubated with a known agonist for the receptor and varying concentrations of the test compound. A decrease in the agonist-induced signal would indicate antagonistic activity.

Hypothetical Research Findings:

The results from the functional assays indicated that this compound exhibited a selective antagonist profile at the GPR40 receptor, with no significant agonist or inverse agonist activity observed at the other receptors tested. The IC50 value, representing the concentration at which the compound inhibits 50% of the agonist response, was determined to be 75 nM for GPR40.

Interactive Data Table: Functional Activity Profile of this compound

Receptor TargetAssay TypeFunctional ActivityPotency (IC50/EC50)
GPR40CRE LuciferaseAntagonist75 nM
GPR120CRE LuciferaseNo significant activity> 10 µM
FFAR2CRE LuciferaseNo significant activity> 10 µM
CB1CRE LuciferaseNo significant activity> 10 µM
CB2CRE LuciferaseNo significant activity> 10 µM

Cellular Permeability and Intracellular Disposition (in vitro)

Understanding the ability of a compound to cross cellular membranes and its subsequent fate within the cell is fundamental to predicting its bioavailability and intracellular target engagement.

Caco-2 Cell Monolayer Permeability Assays

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting human intestinal absorption of drugs. nih.gov When cultured on semipermeable supports, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier. nih.gov

To assess the permeability of this compound, Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to ensure the formation of a confluent and differentiated monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). The compound is then added to the apical (AP) side, and its appearance on the basolateral (BL) side is monitored over time, and vice versa. The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer.

Hypothetical Research Findings:

The Caco-2 permeability assay revealed that this compound has a low to moderate permeability. The Papp (AP-BL) was determined to be 2.5 x 10⁻⁶ cm/s, while the Papp (BL-AP) was 5.0 x 10⁻⁶ cm/s. The efflux ratio (Papp (BL-AP) / Papp (AP-BL)) of 2.0 suggests the involvement of active efflux transporters.

Interactive Data Table: Caco-2 Permeability of this compound

ParameterValue
Papp (AP-BL)2.5 x 10⁻⁶ cm/s
Papp (BL-AP)5.0 x 10⁻⁶ cm/s
Efflux Ratio2.0

Determination of Intracellular Concentration and Distribution in Model Cell Lines

To further understand the cellular pharmacology of this compound, its accumulation and subcellular distribution were investigated in a model cell line, such as HeLa cells. Cells were incubated with the compound for various time points, after which the cells were harvested and lysed. The concentration of the compound in the cell lysate was determined using liquid chromatography-mass spectrometry (LC-MS).

For subcellular distribution studies, cells were fractionated into cytosolic, mitochondrial, and nuclear fractions. The concentration of the compound in each fraction was then quantified by LC-MS.

Hypothetical Research Findings:

The intracellular concentration of this compound in HeLa cells reached a steady-state after 2 hours of incubation. The subcellular fractionation analysis revealed that the compound predominantly localized in the cytoplasm, with lower concentrations detected in the nucleus and mitochondria.

Interactive Data Table: Intracellular Disposition of this compound in HeLa Cells

Cellular CompartmentConcentration (µM) at Steady State
Cytosol5.8
Nucleus1.2
Mitochondria0.5

Interaction with Cellular Transporters (e.g., LAT1, if relevant)

Given the observed efflux in the Caco-2 assay, further studies were conducted to identify the specific transporters involved. Based on the chemical structure of this compound, its potential interaction with the L-type amino acid transporter 1 (LAT1), a transporter often involved in the cellular uptake of small molecules, was investigated.

This was assessed using a competitive uptake assay in a cell line overexpressing LAT1. The uptake of a known radiolabeled LAT1 substrate was measured in the presence and absence of increasing concentrations of this compound.

Hypothetical Research Findings:

The results of the competitive uptake assay showed that this compound did not significantly inhibit the uptake of the radiolabeled LAT1 substrate, suggesting that it is not a substrate or inhibitor of LAT1. The efflux observed in the Caco-2 assay is likely mediated by other transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

Modulation of Key Cellular Signaling Pathways (in vitro)

To investigate the molecular mechanisms underlying the biological effects of this compound, its impact on key cellular signaling pathways was examined.

Western Blotting and Immunofluorescence for Protein Expression and Localization

Western blotting is a technique used to detect and quantify the expression levels of specific proteins in a cell lysate. Immunofluorescence is a method that uses fluorescently labeled antibodies to visualize the localization of specific proteins within a cell. nih.gov

In a hypothetical study, a human macrophage cell line (e.g., THP-1) was treated with this compound, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response. The expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways, both critical regulators of inflammation, were analyzed by Western blotting. The nuclear translocation of the p65 subunit of NF-κB, a key step in its activation, was visualized by immunofluorescence.

Hypothetical Research Findings:

Western blot analysis revealed that pre-treatment with this compound dose-dependently inhibited the LPS-induced phosphorylation of IκBα and the p38 MAPK. This indicates an inhibitory effect on the activation of both the NF-κB and p38 MAPK pathways.

Immunofluorescence imaging confirmed these findings, showing that in cells treated with LPS alone, there was a significant translocation of NF-κB p65 from the cytoplasm to the nucleus. In contrast, in cells pre-treated with this compound, the LPS-induced nuclear translocation of p65 was markedly reduced, with p65 remaining predominantly in the cytoplasm.

Interactive Data Table: Effect of this compound on Key Signaling Proteins in LPS-stimulated Macrophages

ProteinEffect of Compound Treatment
p-IκBαDecreased expression
p-p38 MAPKDecreased expression
NF-κB p65 (Nuclear)Decreased localization

RT-qPCR for Gene Expression Analysis of Target Genes

No studies were found that utilized Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) to analyze the effects of this compound on the expression of any target genes. Consequently, there is no data available to present on its potential mechanisms of action at the transcriptional level.

Flow Cytometry for Cell Cycle and Apoptosis Pathway Analysis

There is no available research that has employed flow cytometry to assess the impact of this compound on cell cycle progression or to analyze its potential to induce apoptosis. As a result, data regarding its effects on these fundamental cellular processes is currently unavailable.

Assessment of Specific Cellular Responses (in vitro)

Influence on Cell Proliferation and Viability in Different Cell Lines

No experimental data from in vitro studies on the influence of this compound on the proliferation and viability of any cell lines have been published. Therefore, it is not possible to provide information on its potential cytotoxic or cytostatic effects.

Development and Validation of Advanced Analytical Methods for 4 1,1 Dioxidothiomorpholino Butanoic Acid

Chromatographic Method Development for Quantitative Analysis

The quantitative analysis of 4-(1,1-Dioxidothiomorpholino)butanoic acid requires robust and validated chromatographic methods. The development of such methods hinges on the physicochemical properties of the analyte, which include a polar sulfone group, a tertiary amine, and a carboxylic acid moiety. This combination of functional groups necessitates a careful selection of chromatographic techniques to achieve adequate retention, resolution, and sensitivity.

Liquid Chromatography (LC) Method Development (e.g., Reversed-Phase, HILIC)

Liquid chromatography is a primary technique for the analysis of polar, non-volatile compounds like this compound. Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) modes can be adapted for its quantification.

Reversed-Phase (RP) Liquid Chromatography: In RP-LC, polar compounds often exhibit poor retention on non-polar stationary phases (like C18). To analyze carboxylic acids, the mobile phase pH is typically kept low (pH < 3) using an acidic modifier like formic acid or trifluoroacetic acid. This suppresses the ionization of the carboxyl group, increasing its hydrophobicity and promoting retention on the stationary phase. A highly aqueous mobile phase is generally required. nih.gov Mixed-mode columns that incorporate both reversed-phase and anion-exchange characteristics can also offer enhanced retention and selectivity for acidic compounds. lcms.cz

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for highly polar analytes that are poorly retained in RPLC. hplc.euhalocolumns.com This technique utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724), and a small amount of aqueous buffer. thermofisher.commac-mod.com Water acts as the strong solvent, and polar analytes are retained through a combination of partitioning into a water-enriched layer on the stationary phase surface, hydrogen bonding, and electrostatic interactions. halocolumns.comthermofisher.com For this compound, HILIC can provide excellent retention and peak shape, making it highly suitable for quantitative analysis, especially when coupled with mass spectrometry. nih.gov

Table 1: Proposed Liquid Chromatography (LC) Method Parameters
ParameterReversed-Phase (RP) MethodHydrophilic Interaction (HILIC) Method
Column C18 or Mixed-Mode C18/Anion-Exchange (e.g., 150 x 2.1 mm, 2.7 µm)Amide or Bare Silica (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v)
Gradient 5% to 50% B over 10 minutes0% to 40% B over 8 minutes
Flow Rate 0.4 mL/min0.3 mL/min
Column Temperature 40 °C35 °C
Injection Volume 5 µL2 µL
Detection UV at 210 nm or Mass SpectrometryMass Spectrometry

Gas Chromatography (GC) Method Development for Methyl Ester Derivatives

Direct analysis of carboxylic acids by Gas Chromatography (GC) is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl ester. sigmaaldrich.comnih.gov

The derivatization of this compound can be achieved using reagents like methanolic hydrochloride or boron trifluoride in methanol (B129727). Once derivatized to its methyl ester, the compound can be analyzed by GC. A mid-polarity to polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) or a cyanopropylphenyl-based stationary phase, would be suitable for separating the derivative from other sample components. sigmaaldrich.com Detection can be performed using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for higher selectivity and structural confirmation. jeol.comrjptonline.org

Table 2: Proposed Gas Chromatography (GC) Method Parameters for Methyl Ester Derivative
ParameterCondition
Derivatization Reagent 3N Methanolic HCl
Column DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 240 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 260 °C
MS Transfer Line Temp 250 °C

Development of Chiral Chromatographic Methods for Enantiomeric Purity

Since this compound possesses a chiral center, distinguishing between its enantiomers is critical. Chiral chromatography is the most effective method for separating and quantifying individual enantiomers to determine enantiomeric purity or excess. sigmaaldrich.com This is typically achieved using a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds, including carboxylic acids. lcms.cz The separation can be performed in normal-phase, polar organic, or reversed-phase modes. For this analyte, a polar organic mode using a mobile phase of acetonitrile or an alcohol mixture with acidic and basic additives is a promising approach. nih.gov Alternatively, macrocyclic glycopeptide-based CSPs are also highly effective, particularly in reversed-phase mode, which offers direct compatibility with mass spectrometry. lcms.cz

Mass Spectrometry (MS) for Detection, Identification, and Quantification

Mass Spectrometry (MS) is a powerful detection technique that, when coupled with chromatography, provides high sensitivity and selectivity for the analysis of this compound. omicsonline.org It allows for accurate mass measurement, structural elucidation through fragmentation patterns, and trace-level quantification.

Tandem Mass Spectrometry (LC-MS/MS or GC-MS/MS) for High Sensitivity and Selectivity

Tandem mass spectrometry (MS/MS) significantly enhances analytical performance by reducing chemical noise and matrix interference. nih.gov In an MS/MS experiment, a specific precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. wikipedia.org

For LC-MS/MS analysis, Electrospray Ionization (ESI) is the preferred ionization technique. Given the carboxylic acid group, this compound is readily ionized in negative mode ESI to form the deprotonated molecule [M-H]⁻. For GC-MS/MS, the methyl ester derivative would typically be ionized by Electron Ionization (EI), producing a molecular ion (M⁺˙) and characteristic fragment ions. jeol.com This high degree of specificity makes MS/MS the gold standard for quantitative bioanalysis and trace-level detection. nih.gov

Selection of Multiple Reaction Monitoring (MRM) Transitions

Multiple Reaction Monitoring (MRM) is a scan mode used on triple quadrupole mass spectrometers for quantitative analysis. wikipedia.orgnih.gov It involves monitoring one or more specific precursor-to-product ion transitions for each analyte. nih.gov The selection of optimal MRM transitions is crucial for method sensitivity and specificity. This is typically done by infusing a standard solution of the analyte and performing product ion scans to identify the most stable and abundant fragment ions.

For this compound (Molecular Weight: 221.26 g/mol ), the precursor ion in negative mode LC-MS/MS would be m/z 220.1. Fragmentation would likely involve cleavage of the butanoic acid side chain or fragmentation of the thiomorpholine (B91149) dioxide ring. For its methyl ester derivative (Molecular Weight: 235.29 g/mol ), the precursor ion in positive mode GC-MS/MS could be the molecular ion at m/z 235.1, with fragmentation resulting from the loss of the methoxy (B1213986) group (-OCH₃) or other characteristic cleavages.

Table 3: Potential Multiple Reaction Monitoring (MRM) Transitions
Analysis MethodAnalyte FormPrecursor Ion (m/z)Product Ion (m/z)Proposed Transition
LC-MS/MS (ESI-) Native Acid220.1 [M-H]⁻134.0Thiomorpholine 1,1-dioxide fragment
LC-MS/MS (ESI-) Native Acid220.1 [M-H]⁻176.1Loss of CO₂
GC-MS/MS (EI+) Methyl Ester235.1 [M]⁺˙204.1Loss of -OCH₃
GC-MS/MS (EI+) Methyl Ester235.1 [M]⁺˙134.0Thiomorpholine 1,1-dioxide fragment

Optimization of Ionization Parameters and Detector Settings

The successful quantification of this compound using mass spectrometry (MS) is critically dependent on the meticulous optimization of ionization source parameters and detector settings. Electrospray ionization (ESI) is the preferred technique for a polar, non-volatile molecule of this nature. Given the presence of a carboxylic acid group, the compound is readily ionized in negative ion mode ([M-H]⁻) through deprotonation. However, positive ion mode ([M+H]⁺) can also be effective via protonation of the sulfone or tertiary amine moieties.

Optimization is typically performed by infusing a standard solution of the analyte into the mass spectrometer and systematically adjusting parameters to maximize the signal intensity of the precursor ion. For tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) is employed to fragment the precursor ion into stable product ions, which are essential for developing highly selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods. Key parameters that require optimization include capillary voltage, cone voltage (or declustering potential), ion source temperature, and desolvation gas flow. The collision energy is optimized to yield the most abundant and stable fragment ions.

A hypothetical set of optimized parameters for an ESI-MS/MS system is presented below.

Table 1: Example of Optimized MS/MS Parameters for this compound

ParameterSettingPurpose
Ionization ModeNegative Electrospray (ESI-)Facilitates deprotonation of the carboxylic acid group for high sensitivity.
Capillary Voltage3.0 kVOptimizes the electrospray process for efficient ion formation.
Source Temperature150 °CAids in the desolvation of droplets without causing thermal degradation.
Desolvation Temperature400 °CEnsures complete evaporation of the solvent from the ions.
Desolvation Gas Flow800 L/hrAssists in solvent evaporation and prevents ion source contamination.
Cone Gas Flow50 L/hrHelps to focus the ion beam into the mass analyzer.
Precursor Ion (m/z)222.05Corresponds to the deprotonated molecule [M-H]⁻.
Product Ion (m/z)134.02A stable fragment ion used for quantification (Quantifier).
Collision Energy20 eVProvides optimal fragmentation of the precursor ion to the product ion.

Sample Preparation Strategies for Complex Biological and Environmental Matrices

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Protocols

The extraction of this compound from complex matrices like plasma, urine, or wastewater is essential to remove interfering substances and concentrate the analyte.

Liquid-Liquid Extraction (LLE) for this compound would leverage its acidic nature. By adjusting the sample pH to be at least 2 units below the pKa of the carboxylic acid group (typically pKa ~4-5), the molecule becomes protonated and thus less polar. This allows for its efficient extraction from the aqueous biological matrix into a water-immiscible organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE). A back-extraction step into a basic aqueous solution could be used for further cleanup if necessary.

Solid-Phase Extraction (SPE) often provides cleaner extracts and higher recovery than LLE. sigmaaldrich.com For this compound, several SPE strategies are viable:

Reversed-Phase (RP) SPE: Using a C18 or polymeric sorbent, the sample is loaded under acidic conditions (e.g., pH 2-3) to retain the protonated, less polar analyte. Interferences are washed away with a weak organic solvent, and the analyte is eluted with a stronger solvent like methanol or acetonitrile. nih.gov

Mixed-Mode Anion Exchange SPE: This is a highly selective method that combines reversed-phase and anion exchange properties. thermofisher.com The sorbent typically contains a positively charged functional group (e.g., a quaternary amine). The sample is loaded at a pH where the carboxylic acid is deprotonated (ionized, pH > 6), allowing it to bind to the sorbent via ion exchange. A wash step removes neutral and basic interferences, followed by elution using a solvent that disrupts the ionic interaction, often by lowering the pH.

Table 2: Example of a Mixed-Mode Anion Exchange SPE Protocol

StepSolvent/SolutionPurpose
Conditioning1 mL MethanolTo wet the sorbent and activate the C18 functional groups.
Equilibration1 mL Deionized Water (pH 7.0)To prepare the sorbent for the aqueous sample and ionized analyte.
Sample Loading1 mL pre-treated sample (e.g., plasma diluted with buffer at pH 7.0)Analyte is retained by both reversed-phase and anion-exchange mechanisms.
Wash 11 mL 5% Methanol in WaterTo remove hydrophilic, unbound matrix components.
Wash 21 mL HexaneTo remove non-polar lipids and other hydrophobic interferences.
Elution1 mL of 2% Formic Acid in MethanolThe acidic mobile phase neutralizes the analyte, disrupting the ionic bond and eluting it from the sorbent.
Post-ElutionEvaporate to dryness and reconstitute in mobile phaseTo concentrate the analyte and ensure compatibility with the LC system.

Derivatization Techniques to Enhance Volatility or Ionization Efficiency

While LC-MS is well-suited for direct analysis, Gas Chromatography-Mass Spectrometry (GC-MS) requires derivatization to analyze polar compounds like carboxylic acids. d-nb.info Derivatization converts the non-volatile carboxylic acid group into a more volatile ester or silyl (B83357) ester, making it suitable for GC analysis. gcms.cz

Common derivatization strategies include:

Alkylation (Esterification): This involves converting the carboxylic acid to an ester (e.g., methyl or ethyl ester). Reagents like BF₃/methanol or diazomethane (B1218177) can be used. nih.gov

Silylation: This is a prevalent technique where the active hydrogen of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. researchgate.netnih.gov The reaction is typically fast and produces derivatives with excellent chromatographic properties.

Table 3: Potential Derivatization Reagents for GC-MS Analysis

ReagentDerivative TypeTypical Reaction ConditionsAdvantages
BSTFA + 1% TMCSTrimethylsilyl (TMS) EsterHeat at 60-80 °C for 30-60 minHighly effective, common reagent, produces volatile and thermally stable derivatives. researchgate.net
BF₃ in Methanol (14%)Methyl EsterHeat at 60 °C for 15 minQuantitative reaction, clean byproducts.
Pentafluorobenzyl bromide (PFBBr)Pentafluorobenzyl EsterHeat with a catalyst (e.g., diisopropylethylamine)Creates a derivative suitable for highly sensitive analysis by Electron Capture Negative Ionization (ECNI) MS.

Matrix Effect Evaluation and Compensation Strategies

The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte due to co-eluting compounds from the sample matrix. longdom.orgresearchgate.net It is a significant challenge in LC-MS-based bioanalysis and must be thoroughly evaluated. nih.gov

Evaluation: The most common method to quantify matrix effects is the post-extraction spike comparison. nih.gov This involves comparing the peak response of the analyte spiked into a blank, extracted matrix (Set A) with the response of the analyte in a pure solvent (Set B). The Matrix Factor (MF) is calculated as: MF = (Peak Response in Set A) / (Peak Response in Set B) An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. This should be tested using at least six different sources of the biological matrix.

Compensation Strategies:

Improved Sample Cleanup: Optimizing the SPE or LLE protocol to better remove interfering components like phospholipids (B1166683) can mitigate matrix effects.

Chromatographic Separation: Modifying the LC gradient or column chemistry to separate the analyte from the co-eluting matrix components is a primary strategy.

Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective compensation method. A SIL-IS (e.g., containing ²H or ¹³C atoms) is chemically identical to the analyte and co-elutes, experiencing the same matrix effects. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects is effectively normalized.

Method Validation According to Academic and Regulatory Guidelines

Assessment of Linearity, Range, Accuracy, and Precision (Repeatability, Intermediate Precision)

A quantitative analytical method must be validated to demonstrate its reliability, reproducibility, and accuracy for its intended purpose. This is typically done following guidelines from bodies like the FDA or EMA.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. It is assessed by analyzing a series of calibration standards prepared in the same biological matrix as the samples. The calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. The relationship is typically evaluated using a weighted linear regression model (e.g., 1/x or 1/x²). A coefficient of determination (r²) of ≥0.99 is generally required. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear. mdpi.com

Accuracy and Precision: These are determined by analyzing Quality Control (QC) samples at multiple concentration levels (e.g., low, medium, and high) across the calibration range.

Accuracy measures the closeness of the mean determined concentration to the true nominal concentration, expressed as percent recovery. For regulated bioanalysis, the mean should typically be within ±15% of the nominal value.

Precision measures the degree of scatter between a series of measurements, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). It is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained from replicate analyses (e.g., n=5) within the same analytical run.

Intermediate Precision (Inter-assay precision): The precision across different runs, often conducted on different days with different analysts or equipment. For both repeatability and intermediate precision, the %RSD should typically not exceed 15%. nih.govpensoft.net

Table 4: Representative Method Validation Summary for this compound in Human Plasma

Validation ParameterQC LevelNominal Conc. (ng/mL)Intra-Assay (n=5)Inter-Assay (n=15, 3 runs)Acceptance Criteria
Accuracy (% Recovery)Low QC5.0102.4%104.1%85 - 115%
Mid QC50.098.5%99.2%
High QC400.0101.1%100.5%
Precision (% RSD)Low QC5.04.8%6.2%≤ 15%
Mid QC50.03.1%4.5%
High QC400.02.5%3.8%
Linearity (Range)1.0 - 500.0 ng/mLr² = 0.9985r² ≥ 0.99

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The limit of detection (LOD) and limit of quantitation (LOQ) are critical performance characteristics in the validation of analytical methods. They define the sensitivity of the method for a specific analyte. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. juniperpublishers.com The LOQ represents the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. juniperpublishers.comfda.gov

Several scientifically valid methods are available for determining the LOD and LOQ, as outlined by the International Conference on Harmonisation (ICH) guidelines. juniperpublishers.comnih.gov The most common approaches include:

Visual Evaluation: This non-instrumental method involves analyzing samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected.

Signal-to-Noise (S/N) Ratio: This approach is typically applied to analytical procedures that exhibit baseline noise, such as chromatographic methods. juniperpublishers.com The LOD is often established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. juniperpublishers.com

Standard Deviation of the Response and the Slope: LOD and LOQ can be calculated from the slope of the calibration curve and the standard deviation of the response. juniperpublishers.com The formulas are:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) Where σ represents the standard deviation of the response (often from blank measurements or the y-intercept of the regression line) and S is the slope of the calibration curve. juniperpublishers.com

For the analysis of this compound, these parameters would be determined using a validated High-Performance Liquid Chromatography (HPLC) method. The results from these different determination methods are typically compiled to establish the final sensitivity limits of the assay.

Table 1: Illustrative LOD and LOQ Data for this compound by HPLC-UV

ParameterMethod of DeterminationResult (µg/mL)Justification
Limit of Detection (LOD)Signal-to-Noise Ratio0.05Based on an S/N ratio of 3:1
Standard Deviation of the Response and Slope0.07Calculated as 3.3 * (σ/S) from calibration curve data
Limit of Quantitation (LOQ)Signal-to-Noise Ratio0.15Based on an S/N ratio of 10:1
Standard Deviation of the Response and Slope0.21Calculated as 10 * (σ/S) from calibration curve data

Robustness and System Suitability Testing

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. chromatographyonline.com This testing provides an indication of the method's reliability during normal usage and is typically conducted during the method development phase. chromatographyonline.comresearchgate.net For an HPLC method for this compound, robustness would be evaluated by intentionally altering critical chromatographic conditions and observing the effect on the results.

Common parameters that are varied during a robustness test include:

Flow rate of the mobile phase

pH of the mobile phase buffer

Percentage of organic solvent in the mobile phase

Column temperature

Detection wavelength

The effects of these variations on system suitability parameters such as peak retention time, resolution, and peak area are recorded to identify which parameters must be most carefully controlled. nih.gov

Table 2: Example of a Robustness Study for the HPLC Analysis of this compound

Parameter VariedNominal ValueVariationEffect on Retention Time (% RSD)Effect on Peak Area (% RSD)
Flow Rate (mL/min)1.00.9< 2.0%< 1.5%
1.1< 2.0%< 1.5%
Mobile Phase pH3.02.8< 1.0%< 1.0%
3.2< 1.0%< 1.0%
Column Temperature (°C)3533< 1.5%< 1.0%
37< 1.5%< 1.0%

System Suitability Testing

A System Suitability Test (SST) is an integral part of many analytical procedures, designed to verify that the chromatographic system is adequate for the intended analysis. nih.gov These tests are performed prior to the analysis of any samples to ensure the equipment is operating correctly. nih.gov The results from robustness studies can help in defining the appropriate system suitability limits. nih.govomicsonline.org

Key SST parameters for an HPLC analysis include:

Tailing Factor (Asymmetry): Measures the symmetry of the chromatographic peak.

Theoretical Plates (N): A measure of column efficiency.

Resolution (Rs): Indicates the degree of separation between adjacent peaks.

Repeatability (% RSD): The precision of replicate injections of a standard solution.

The system is deemed suitable for analysis only if all the pre-defined acceptance criteria for these parameters are met. nih.gov

Table 3: System Suitability Test Parameters and Acceptance Criteria

ParameterAcceptance CriterionTypical Result
Tailing Factor (Asymmetry)≤ 2.01.1
Theoretical Plates (N)> 20004500
Resolution (Rs)> 2.0 (between analyte and nearest peak)3.5
Repeatability of Peak Area (% RSD for n=6)≤ 1.0%0.6%

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 1,1 Dioxidothiomorpholino Butanoic Acid Analogs

Systematic Modification of the Butanoic Acid Aliphatic Chain

The butanoic acid side chain is a critical component, likely serving as a key binding element, for instance, by chelating a metal ion (e.g., Zn²⁺) in the active site of an enzyme. Modifications to this chain can significantly alter binding affinity and selectivity.

Varying the length of the aliphatic acid chain is a fundamental strategy to probe the dimensions of a target's binding pocket. The optimal chain length is one that positions the terminal carboxylic acid group for ideal interaction with its binding counterpart (e.g., a zinc ion and surrounding amino acids) without introducing steric hindrance.

Shortening the chain to a propanoic acid analog or lengthening it to a pentanoic acid analog can have significant effects. If the butanoic acid chain represents the optimal length, both shortening and lengthening would likely lead to a decrease in activity due to suboptimal positioning of the carboxylate group. For instance, in related series of carboxylic acid-based enzyme inhibitors, a specific linker length is often crucial for potency.

Table 1: Illustrative Impact of Aliphatic Chain Length on Biological Activity This table is a hypothetical representation based on SAR trends observed in related enzyme inhibitors.

CompoundAliphatic ChainRelative Potency (%)Rationale for Potency Change
Propanoic Analog-(CH₂)₂-COOH40%Suboptimal distance for carboxylate to reach and effectively coordinate with the target binding site.
4-(1,1-Dioxidothiomorpholino)butanoic acid -(CH₂)₃-COOH 100% Assumed optimal length for ideal binding interaction.
Pentanoic Analog-(CH₂)₄-COOH65%Increased conformational flexibility and potential for steric clash within the binding pocket.

Introducing branching (e.g., methyl or ethyl groups) or unsaturation (i.e., double or triple bonds) into the aliphatic chain can profoundly affect a compound's activity and properties.

Branching: Adding alkyl groups to the chain increases its steric bulk. This can be beneficial if the branch fits into a specific hydrophobic sub-pocket, thereby increasing binding affinity. Conversely, it will be detrimental if it leads to a steric clash with the protein surface. Branching also reduces the conformational flexibility of the chain, which can be entropically favorable for binding if the locked conformation is the active one.

Unsaturation: Introducing a double bond makes the chain more rigid and planar. A cis-double bond introduces a significant kink, while a trans-double bond maintains a more linear geometry. This rigidity can help orient the carboxylate group correctly but may also prevent the molecule from adopting the necessary conformation for binding.

Table 2: Illustrative Effects of Chain Branching and Unsaturation on Activity This table is a hypothetical representation based on general medicinal chemistry principles.

ModificationExample StructurePredicted Impact on ActivityRationale
α-Methyl Branch-CH(CH₃)CH₂CH₂-COOHDecreasePotential steric hindrance near the critical carboxylate binding site.
β-Methyl Branch-CH₂CH(CH₃)CH₂-COOHVariableActivity depends on the presence of a corresponding hydrophobic pocket.
cis-Unsaturation-CH₂CH=CH-COOH (cis)DecreaseThe kink introduced may misalign the carboxylate group from its optimal binding position.
trans-Unsaturation-CH₂CH=CH-COOH (trans)Potential Increase/DecreaseIncreased rigidity could be favorable if the conformation is optimal for binding.

Moving the attachment point of the thiomorpholine-1,1-dioxide ring along the butanoic acid chain (e.g., from the 4-position to the 2- or 3-position) would create positional isomers with distinct biological profiles. The parent compound has the heterocycle attached at the terminal (omega) position relative to the carboxyl group. Moving it closer would place the bulky, polar sulfone group in a different region of the binding site, which would almost certainly alter the binding mode and potency. For many enzyme inhibitors, the group equivalent to the thiomorpholine (B91149) moiety interacts with a specific surface region or sub-pocket, making its position critical. Attaching it at the 2-position (alpha to the carboxylate), for example, would place it in a region typically occupied by amino acid side chains of peptide substrates, drastically changing its interaction profile.

Chemical Modifications and Bioisosteric Replacements within the Thiomorpholine-1,1-dioxide Ring

The thiomorpholine-1,1-dioxide ring is a polar, hydrogen-bond-accepting moiety that contributes to the molecule's solubility and binding interactions. Modifications to this ring can fine-tune these properties.

Adding substituents to the carbon atoms of the thiomorpholine ring can modulate lipophilicity, conformation, and steric profile. For example, introducing small alkyl groups (e.g., methyl) could explore hydrophobic interactions in the binding site. Conversely, polar groups like hydroxyl (-OH) could form new hydrogen bonds. The position of substitution (e.g., at C-2/C-6 vs. C-3/C-5) is critical, as it would direct the substituent into different spatial regions. A SAR study of C-5 amide analogs of S,S-dioxide thiomorpholine oxazolidinones, for instance, indicated a preference for small, lipophilic groups. jchemrev.com

Bioisosteric replacement of the ring heteroatoms is a powerful strategy to modulate the physicochemical properties of the heterocycle. drughunter.com The thiomorpholine-1,1-dioxide ring contains a sulfone group (SO₂) and a secondary amine (NH).

Oxygen for Sulfone: Replacing the SO₂ group with an oxygen atom would yield a morpholine (B109124) analog. This removes the two strong hydrogen bond acceptors of the sulfone and replaces them with a weaker ether oxygen, significantly reducing the ring's polarity and altering its electronic profile.

Nitrogen for Carbon: Replacing one of the ring carbons (e.g., at the 3-position) with a nitrogen atom would create a piperazine-like analog. This would introduce an additional site for substitution and alter the pKa and hydrogen bonding capacity of the ring system.

Carbon for Nitrogen: Replacing the ring nitrogen with a carbon atom would result in a thiane-1,1-dioxide analog. This would remove the hydrogen bond donor capability of the N-H group and convert the polar secondary amine into a non-polar methylene (B1212753) group, significantly increasing lipophilicity and removing a potential key interaction point.

Table 3: Predicted Impact of Bioisosteric Ring Atom Exchange This table is a hypothetical representation based on established bioisosteric principles.

Original MoietyBioisosteric ReplacementResulting HeterocyclePredicted Change in Properties
Sulfone (SO₂)Oxygen (O)MorpholineDecreased polarity; loss of two H-bond acceptors.
Amine (NH)Carbon (CH₂)Thiane-1,1-dioxideIncreased lipophilicity; loss of H-bond donor.
Carbon (CH₂)Nitrogen (NH)Piperazine-1,1-dioxide derivativeIncreased polarity; gain of H-bond donor/acceptor site.

Alterations in the Sulfur Oxidation State (e.g., Thiomorpholine, Sulfoxide)

The oxidation state of the sulfur atom within the thiomorpholine ring is a critical determinant of the molecule's physicochemical properties and, consequently, its biological activity. Variations from the parent thiomorpholine (a sulfide) to the thiomorpholine-1-oxide (a sulfoxide) and finally to the this compound (a sulfone) introduce significant changes in polarity, hydrogen bonding capacity, and geometry.

The thiomorpholine analog, with its sulfur atom in the lowest oxidation state, is the most lipophilic of the series. Oxidation to the sulfoxide (B87167) introduces a polar S=O group, which can act as a hydrogen bond acceptor, thereby increasing hydrophilicity. The sulfoxide also introduces a chiral center at the sulfur atom, which can lead to stereoisomers with potentially different biological activities and metabolic profiles. Further oxidation to the sulfone (S,S-dioxide) results in a highly polar SO2 group. This group is a strong hydrogen bond acceptor and significantly increases the aqueous solubility of the compound. researchgate.net The geometry around the sulfur atom also changes from tetrahedral in the sulfide (B99878) to trigonal pyramidal in the sulfoxide and back to tetrahedral in the sulfone.

These modifications directly impact the structure-activity relationship (SAR). The increased polarity in the sulfoxide and sulfone derivatives can lead to altered interactions with biological targets. For instance, the sulfone's two oxygen atoms can form strong hydrogen bonds with receptor sites, potentially enhancing binding affinity compared to the sulfide or sulfoxide. nih.gov Conversely, in some contexts, increased polarity can be detrimental to activity. For example, in a study on 26-thiodiosgenin analogs, oxidation of the sulfide to the corresponding sulfoxide or sulfone led to a decrease in antibacterial activity, although the activity remained stronger than the non-sulfur-containing parent compound. nih.gov

The metabolic stability of the molecule is also affected. Thiomorpholine itself can undergo S-oxidation catalyzed by enzymes like cytochrome P450 to form the sulfoxide intermediate. nih.gov The sulfone group is generally more metabolically stable and resistant to further oxidation.

The following table illustrates the hypothetical impact of sulfur oxidation state on a key biological activity parameter (e.g., IC50), based on general principles observed in related series of compounds.

Compound NameSulfur Oxidation StatePredicted Lipophilicity (LogP)H-Bond AcceptorsHypothetical IC50 (µM)
4-(Thiomorpholino)butanoic acidSulfideHigh1 (N), 2 (acid O)15.5
4-(1-Oxidothiomorpholino)butanoic acidSulfoxideIntermediate2 (N, S=O), 2 (acid O)8.2
This compoundSulfoneLow3 (N, SO2), 2 (acid O)1.5

Note: The data in this table is illustrative and intended to demonstrate the expected trends in physicochemical properties and biological activity based on the principles of medicinal chemistry.

Conformational Analysis and its Correlation with Biological Activity

Impact of Ring Conformations and Rotational Barriers on Binding Affinity

The three-dimensional structure of this compound is crucial for its interaction with a biological target. The conformational flexibility of both the thiomorpholine dioxide ring and the butanoic acid side chain dictates the spatial arrangement of key pharmacophoric features, which in turn governs binding affinity.

The six-membered thiomorpholine dioxide ring is expected to adopt a stable chair conformation, similar to cyclohexane. In this conformation, substituents on the ring can exist in either axial or equatorial positions. The butanoic acid chain attached to the nitrogen atom is likely to preferentially occupy the equatorial position to minimize steric hindrance. The specific puckering of the ring and the orientation of the side chain are critical for aligning the molecule correctly within a receptor's binding pocket. nih.gov

The butanoic acid side chain possesses several rotatable bonds, leading to a range of possible conformations. The rotational barriers around the N-C, C-C, and C-C bonds of this chain determine the energetically accessible conformations. biomedres.usbiomedres.us High rotational energy barriers can restrict the molecule to a few low-energy conformations, which may or may not be the bioactive conformation required for receptor binding. nih.gov Conversely, a very flexible chain might pay a larger entropic penalty upon binding, as it loses more conformational freedom. biorxiv.org Computational methods, such as density functional theory (DFT), can be used to calculate these rotational barriers and identify the most stable conformers. mdpi.com

The interplay between the ring conformation and the side chain's rotational freedom is essential. For a productive binding event to occur, the molecule must adopt a specific "bioactive conformation" that is complementary to the topology of the receptor's active site. nih.gov Therefore, understanding the energy landscape of different conformations and the barriers between them is key to rationalizing the observed binding affinity. mdpi.com

Relationship between Molecular Flexibility and Receptor Interactions

Molecular flexibility is a double-edged sword in drug-receptor interactions. A degree of flexibility is necessary for a ligand to adapt its conformation to fit into a binding site—a concept known as "induced fit." nih.gov However, excessive flexibility can be detrimental. The process of a flexible molecule binding to a receptor involves a loss of conformational entropy, which is energetically unfavorable. The binding affinity is therefore a balance between the favorable enthalpy gained from forming strong interactions with the receptor and the unfavorable entropy loss from restricting the molecule's flexibility. biorxiv.orgrsc.org

For this compound, the flexibility of the butanoic acid linker allows the terminal carboxyl group to orient itself optimally to form key interactions, such as salt bridges or hydrogen bonds, with receptor residues. The thiomorpholine dioxide ring, being more rigid, often serves as a scaffold that positions the flexible side chain correctly.

The interaction with the receptor itself can be dynamic. Proteins are not static entities, and their binding pockets can also exhibit flexibility. duke.edu A successful ligand may bind by selecting a pre-existing conformation of the receptor or by inducing a conformational change upon binding. nih.gov The ability of the ligand to navigate these conformational landscapes of both itself and its target is fundamental to achieving high-affinity binding. nih.gov

Development of Pharmacophore Models for Rational Design

Identification of Essential Structural Features for Observed Biological Effects

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. For this compound, a pharmacophore model would identify the key functional groups and their required spatial arrangement for optimal receptor interaction.

The essential structural features can be hypothesized as follows:

Hydrogen Bond Acceptors (HBA): The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors. The carbonyl oxygen of the butanoic acid is another key HBA.

Hydrogen Bond Donor (HBD): The hydroxyl group of the carboxylic acid serves as a crucial hydrogen bond donor.

Negative Ionizable Area (NIA): At physiological pH, the carboxylic acid will be deprotonated to a carboxylate, which can form an ionic bond or salt bridge with a positively charged residue (e.g., arginine, lysine) in the receptor.

Hydrophobic Feature (HY): The carbon skeleton of the thiomorpholine ring provides a hydrophobic scaffold that can engage in van der Waals or hydrophobic interactions within the binding pocket.

The spatial relationship between these features—the distances and angles between the HBA, HBD, NIA, and the hydrophobic centroid—is critical. A well-defined pharmacophore model quantifies this 3D arrangement, providing a blueprint for designing new molecules with potentially improved activity. researchgate.net

Pharmacophoric FeatureMolecular MoietyType of Interaction
Negative Ionizable Area (NIA)Carboxylic Acid (deprotonated)Ionic Interaction / Salt Bridge
Hydrogen Bond Donor (HBD)Carboxylic Acid (protonated OH)Hydrogen Bond
Hydrogen Bond Acceptor (HBA)Carboxylic Acid (C=O), Sulfone (SO2)Hydrogen Bond
Hydrophobic Feature (HY)Thiomorpholine RingVan der Waals / Hydrophobic Interaction

Ligand-Based and Structure-Based Pharmacophore Generation

Pharmacophore models can be generated through two primary approaches: ligand-based and structure-based. nih.govmdpi.com

Ligand-Based Pharmacophore Generation: This method is used when the 3D structure of the biological target is unknown, but a set of molecules with known biological activities is available. rsc.orgnih.gov The process involves:

Generating a set of low-energy conformations for each active molecule in the training set.

Aligning the conformations of the active molecules to identify common chemical features that are present in all or most of them.

Abstracting these common features and their spatial arrangement into a single pharmacophoric hypothesis. pharmacophorejournal.com The best models are those that can successfully distinguish highly active compounds from inactive ones.

Structure-Based Pharmacophore Generation: This approach is employed when the 3D structure of the target receptor, particularly the ligand-binding site, is known (e.g., from X-ray crystallography or NMR). science.govnih.gov The key interaction points within the binding site are identified and used to define the pharmacophore features. dovepress.commdpi.com For example, a positively charged amino acid in the pocket would suggest the presence of a negative ionizable feature in a complementary ligand. A backbone amide N-H group would indicate a hydrogen bond acceptor feature. This method provides a direct map of the interactions required for binding, independent of known ligands. fu-berlin.de

Both methods result in a 3D query that can be used for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.gov

In Silico Screening and Library Design based on SAR Insights

The design of focused combinatorial libraries and subsequent in silico screening represents a pivotal strategy in modern drug discovery, enabling the exploration of vast chemical space to identify novel bioactive molecules. In the context of this compound and its analogs, the development of a virtual library is guided by established Structure-Activity Relationship (SAR) insights from structurally related compounds. While direct SAR studies on this compound itself are not extensively documented in publicly available literature, a rational approach to library design can be formulated by leveraging data from analogous scaffolds, such as substituted biphenyl (B1667301) butanoic acid derivatives known to inhibit metalloproteases like neprilysin (NEP). nih.govnih.gov

The foundational hypothesis for such a library design is that the butanoic acid moiety serves as a crucial zinc-binding group, a common feature in many metalloprotease inhibitors. The thiomorpholine dioxide ring, being a polar, hydrogen-bond accepting group, can be systematically modified to explore interactions with specific subsites within the target enzyme's active site.

A key aspect of the library design is the systematic variation of specific regions of the molecule to probe their influence on biological activity. Based on the general principles of SAR for butanoic acid-based inhibitors, the following modifications can be proposed for the generation of a virtual library.

Table 1: Hypothetical SAR-guided modifications for library design

Scaffold Region Proposed Modification Rationale
Butanoic Acid ChainIntroduction of methyl or hydroxyl groupsTo probe the steric and electronic requirements of the pocket near the zinc ion.
Butanoic Acid ChainVariation of chain length (propanoic to pentanoic acid)To optimize the positioning of the acidic head group for zinc coordination.
Thiomorpholine RingSubstitution at the 2- and 3-positionsTo explore interactions with adjacent amino acid residues and improve potency or selectivity.
Thiomorpholine RingReplacement with other heterocyclic systems (e.g., piperidine, piperazine)To assess the importance of the thiomorpholine dioxide scaffold for activity and properties.
N-substituentIntroduction of various aryl or heteroaryl groupsTo occupy hydrophobic pockets within the enzyme's active site, a common strategy to enhance potency.

The insights from such a hypothetical SAR table would then inform the construction of a virtual combinatorial library. The design of this library would involve the selection of a set of building blocks for each point of variation on the core scaffold.

In silico screening of the designed library would typically commence with filtering based on physicochemical properties to ensure drug-likeness, often using criteria such as Lipinski's Rule of Five. This is followed by docking studies, where each molecule in the virtual library is computationally placed into the binding site of a target protein. The binding poses are then scored based on their predicted binding affinity. This process allows for the prioritization of a smaller, more manageable set of compounds for synthesis and biological evaluation.

Table 2: Example of a virtual library design based on a 4-(1,1-Dioxidothiomorpholino) core

Core Scaffold R1 (Acid Chain Modification) R2 (Aryl Substituent) R3 (Ring Substitution)
4-(1,1-Dioxidothiomorpholino)-CH₂COOHPhenylH
4-(1,1-Dioxidothiomorpholino)-CH₂CH₂COOH4-ChlorophenylH
4-(1,1-Dioxidothiomorpholino)-CH(CH₃)CH₂COOH4-MethoxyphenylH
4-(1,1-Dioxidothiomorpholino)-CH₂CH₂COOHBiphenylH
4-(1,1-Dioxidothiomorpholino)-CH₂CH₂COOHNaphthyl2-Methyl
4-(1,1-Dioxidothiomorpholino)-CH₂CH₂COOHThienyl3-Hydroxy

This structured approach, combining SAR insights from related compounds with computational library design and virtual screening, provides a robust framework for the discovery of novel and potent analogs of this compound.

Preclinical Metabolic Fate and Biotransformation Research of 4 1,1 Dioxidothiomorpholino Butanoic Acid in Vitro/ex Vivo

In Vitro Metabolic Stability Studies in Subcellular Fractions (e.g., Liver Microsomes, S9 fractions)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. nih.gov These assays typically utilize subcellular fractions of the liver, such as microsomes and S9 fractions, which contain a high concentration of drug-metabolizing enzymes. nih.gov

The intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. The in vitro half-life (t½) represents the time it takes for 50% of the parent compound to be metabolized. These parameters are determined by incubating the compound with liver microsomes or S9 fractions and measuring its disappearance over time.

Given the structure of 4-(1,1-Dioxidothiomorpholino)butanoic acid, the thiomorpholine (B91149) dioxide ring is anticipated to be relatively stable due to the fully oxidized sulfur atom. The primary site of metabolism is likely the butanoic acid side chain. Therefore, the compound is expected to exhibit moderate metabolic stability.

Interactive Data Table: Hypothetical In Vitro Metabolic Stability of this compound

SpeciesTest SystemIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanLiver Microsomes4515.4
RatLiver Microsomes3818.2
MouseLiver Microsomes3023.1
HumanS9 Fraction4017.3
RatS9 Fraction3519.8
MouseS9 Fraction2824.8

Note: The data presented in this table is hypothetical and serves as an illustrative example based on compounds with similar structural features. Actual experimental values may vary.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to identify and quantify metabolites formed during in vitro incubations. For this compound, the major anticipated metabolites would result from modifications of the butanoic acid side chain.

Potential major metabolites could include:

Glucuronide conjugate: Formation of an acyl-glucuronide on the carboxylic acid group.

Amino acid conjugates: Amidation of the carboxylic acid with amino acids such as glycine or glutamine. uomus.edu.iq

Elucidation of Enzymatic Biotransformation Pathways

Understanding the specific enzymes involved in the metabolism of a drug candidate is crucial for predicting potential drug-drug interactions and inter-individual variability in its pharmacokinetics.

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I oxidative metabolism of a vast number of drugs. rsc.org While the sulfone group in the thiomorpholine dioxide ring is generally resistant to further oxidation, some CYP isoforms, such as CYP3A4, are known to metabolize sulfones. rsc.orgclinpgx.orgmdpi.com Therefore, minor oxidative metabolites resulting from hydroxylation of the thiomorpholine ring or the butanoic acid chain could be formed, likely mediated by CYP3A4.

Flavin-containing monooxygenases (FMOs) are another class of oxidative enzymes, but they are less likely to be significantly involved in the metabolism of a sulfone. Carboxylesterases are primarily involved in the hydrolysis of esters and amides and are not expected to play a major role in the metabolism of this compound, which lacks these functional groups.

Phase II conjugation reactions are expected to be the primary metabolic pathways for this compound, facilitating its excretion. uomus.edu.iq

Glucuronidation: The carboxylic acid moiety is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a water-soluble acyl-glucuronide conjugate. This is often a major clearance pathway for carboxylic acid-containing drugs.

Sulfation: While possible, sulfation of a carboxylic acid is generally a less common pathway compared to glucuronidation.

Amidation: Conjugation of the carboxylic acid with endogenous amino acids, such as glycine and glutamine, is a known metabolic route for carboxylic acids. uomus.edu.iq This process involves the activation of the carboxylic acid to an acyl-CoA intermediate. uomus.edu.iq

Glutathione Conjugation: This pathway is typically involved in the detoxification of reactive electrophilic species. uomus.edu.iq It is unlikely to be a major pathway for this compound under normal conditions, as the compound itself is not inherently reactive.

Interactive Data Table: Hypothetical Contribution of Different Metabolic Pathways

Metabolic PathwayKey EnzymesPredicted ContributionPotential Metabolites
Oxidative MetabolismCytochrome P450 (CYP3A4)MinorHydroxylated derivatives
GlucuronidationUDP-glucuronosyltransferases (UGTs)MajorAcyl-glucuronide conjugate
AmidationAcyl-CoA synthetases, Amino acid N-acyltransferasesModerateGlycine and Glutamine conjugates

Note: The data presented in this table is hypothetical and serves as an illustrative example based on the known metabolism of compounds with similar functional groups. Actual experimental findings may differ.

Investigation of Microbiota-Mediated Biotransformation

The role of the gut microbiota in the metabolism of xenobiotics is a significant area of investigation in preclinical drug development. The structural characteristics of this compound suggest it may be susceptible to microbial biotransformation. However, specific studies on its interaction with gut microbial consortia are not widely available in the public domain. The following sections outline the standard methodologies that would be employed to investigate this potential metabolic pathway.

In Vitro Fermentation Studies with Gut Microbial Consortia

To explore the potential for gut bacteria to metabolize this compound, in vitro fermentation studies utilizing complex microbial communities from the gut would be conducted. Such studies typically involve the incubation of the compound with fecal slurries or defined microbial consortia under anaerobic conditions that simulate the environment of the human colon.

A representative experimental design would include:

Preparation of Microbial Consortia: Collection of fresh fecal samples from healthy human donors to create a pooled and representative gut microbial community.

Anaerobic Incubation: The test compound, this compound, would be introduced into the fecal slurry within a nutrient-rich medium and incubated under strictly anaerobic conditions at 37°C.

Time-Course Sampling: Aliquots of the incubation mixture would be collected at various intervals (e.g., 0, 4, 8, 12, 24, and 48 hours) to track the concentration of the parent compound and the emergence of any potential metabolites over time.

Analytical Quantification: The concentrations of this compound and its metabolites would be determined using a validated analytical method, most commonly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Hypothetical Results of In Vitro Fermentation with this compound

Time Point (hours)Parent Compound Concentration (µM)Metabolite M1 Concentration (µM)Metabolite M2 Concentration (µM)
010000
492.55.22.3
884.110.85.1
1275.316.58.2
2452.828.918.3
4825.145.729.2

Identification of Microbiota-Derived Metabolites

Following the observation of the parent compound's degradation, the subsequent critical step involves the structural elucidation of the metabolites formed. This is essential for understanding the specific metabolic pathways mediated by the gut microbiota.

Potential metabolic transformations for this compound by gut microbes could include:

Reduction of the Sulfone Moiety: The sulfone group is generally stable; however, certain anaerobic bacteria possess reductase enzymes capable of converting it to a sulfoxide (B87167) or even a sulfide (B99878).

Alterations to the Butanoic Acid Side Chain: The carboxylic acid functional group could undergo various biotransformations, such as conjugation with amino acids (e.g., glycine, taurine) or glucuronidation.

Ring Fission: Although considered a less probable pathway, the thiomorpholine ring structure itself could be subject to cleavage by microbial enzymes.

Hypothetical Microbiota-Derived Metabolites of this compound

Metabolite IdentifierProposed Chemical StructureObserved m/zProposed Metabolic Reaction
M14-(1-Oxidothiomorpholino)butanoic acid[Hypothetical Value]Reduction of the sulfone
M24-(Thiomorpholino)butanoic acid[Hypothetical Value]Complete reduction of the sulfone
M3N-[4-(1,1-Dioxidothiomorpholino)butanoyl]glycine[Hypothetical Value]Glycine conjugation of the butanoic acid

Ex Vivo Distribution and Accumulation Studies in Tissues

Ex vivo tissue distribution studies are performed to determine the extent to which a compound and its metabolites distribute into and accumulate in various tissues and organs following administration. This information is vital for understanding the compound's pharmacokinetic profile and potential for tissue-specific effects.

A standard protocol for an ex vivo tissue distribution study of this compound would involve:

Animal Model: The study would typically be conducted in a relevant preclinical species, such as Sprague-Dawley rats.

Tissue Harvesting: At selected time points following compound administration, animals would be humanely euthanized, and a comprehensive set of tissues (including but not limited to the liver, kidneys, brain, heart, lungs, spleen, muscle, and adipose tissue) would be collected.

Sample Preparation: The collected tissues would be weighed and homogenized. The compound and any potential metabolites would then be extracted from the tissue homogenates using an appropriate solvent extraction method.

Bioanalysis: The concentration of this compound in each tissue extract would be quantified using a validated and sensitive bioanalytical method, such as LC-MS/MS.

Hypothetical Tissue Distribution of this compound in Rats (2 hours post-administration)

TissueConcentration (ng/g of tissue)Tissue-to-Plasma Concentration Ratio
Blood500-
Plasma950-
Liver28503.0
Kidney47505.0
Heart7600.8
Lung11401.2
Spleen6650.7
Brain950.1
Muscle4750.5
Adipose2850.3

The hypothetical data suggest that this compound exhibits significant distribution to the kidneys and liver, which are key organs of metabolism and excretion. The low brain-to-plasma ratio indicates limited penetration across the blood-brain barrier.

Future Directions and Emerging Research Avenues for 4 1,1 Dioxidothiomorpholino Butanoic Acid

Integration with High-Throughput Screening (HTS) Platforms for Target Identification

There is no available data on the integration of 4-(1,1-Dioxidothiomorpholino)butanoic acid into high-throughput screening (HTS) platforms for the identification of biological targets. General HTS methodologies are widely used in drug discovery to screen large libraries of compounds against specific assays to identify molecules with desired biological activity. nih.govmdpi.com Without experimental data, any potential activity of this compound remains speculative.

Development of Advanced Targeted Delivery Systems for Enhanced Specificity

No studies have been published regarding the use of this compound in the development of targeted delivery systems. Research in this field focuses on enhancing the therapeutic efficacy of drugs by ensuring they reach the desired site of action in the body, often utilizing nanocarriers or specific targeting ligands. nih.govmdpi.com The potential of this particular compound as a component of such a system is currently unknown.

Application as a Chemical Probe for Investigating Biological Processes

There is no literature describing the application of this compound as a chemical probe. Chemical probes are small molecules designed to interact with a specific protein or biological target to elucidate its function. nih.gov The synthesis and validation of a chemical probe require extensive research, which has not been reported for this compound.

Exploration in Materials Science or Catalyst Development

The potential applications of this compound in materials science or as a catalyst have not been explored in any published research. While the thiomorpholine (B91149) 1,1-dioxide scaffold has been incorporated into polymers and resins, there is no information on the specific contributions or utility of the butanoic acid derivative in this context. chemimpex.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.